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Compound Name:
dihydroxybenzoate

Cat. No.: B584543

CAS Number: 105603-49-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated aromatic compound of significant
interest in medicinal chemistry and drug development. Its structural features, including the
dihydroxy-substituted benzene ring and the bromine atom, make it a valuable precursor for the
synthesis of various biologically active molecules. This technical guide provides a
comprehensive overview of its chemical properties, synthesis, and known biological
applications, with a focus on its role as a key intermediate in the development of therapeutic
agents.

Chemical and Physical Properties

Methyl 5-bromo-2,3-dihydroxybenzoate is a derivative of benzoic acid. The presence of
hydroxyl and bromo- groups on the aromatic ring influences its reactivity and physical
characteristics. A summary of its key properties is presented in the table below.
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Property Value

CAS Number 105603-49-4

Molecular Formula CsH7BrOa4

Molecular Weight 247.04 g/mol

Appearance Off-white to pale yellow solid

- Soluble in hot ethyl acetate, dimethylformamide,
Solubility _ _
dimethyl sulfoxide, and methanol.[1]

Synthesis

The synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate typically involves a two-step
process: the bromination of a dihydroxybenzoic acid precursor followed by esterification.

Synthesis of 5-bromo-2,3-dihydroxybenzoic acid
(Precursor)

A common route to the precursor, 5-bromo-2,3-dihydroxybenzoic acid, involves the bromination
of 2,3-dihydroxybenzoic acid.

Experimental Protocol:

» Reaction Setup: To a solution of 2,3-dihydroxybenzoic acid in a suitable solvent (e.g., glacial
acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added
portion-wise at a controlled temperature.

» Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated
temperatures to ensure complete bromination at the para-position to the hydroxyl groups.

» Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to
precipitate the crude product. The solid is then collected by filtration, washed with water to
remove any unreacted starting materials and by-products, and dried. Further purification can
be achieved by recrystallization from an appropriate solvent system.
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Esterification of 5-bromo-2,3-dihydroxybenzoic acid

The synthesized 5-bromo-2,3-dihydroxybenzoic acid is then esterified to yield the final product,
Methyl 5-bromo-2,3-dihydroxybenzoate.

Experimental Protocol:

e Reaction Setup: 5-bromo-2,3-dihydroxybenzoic acid is dissolved in an excess of methanol,
which acts as both the solvent and the reactant.

o Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or
hydrochloric acid, is added to the solution.

e Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive
the equilibrium towards the formation of the ester. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

o Work-up and Purification: After the reaction is complete, the excess methanol is removed
under reduced pressure. The residue is then dissolved in an organic solvent like ethyl
acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid
catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate,
filtered, and the solvent is evaporated to yield the crude Methyl 5-bromo-2,3-
dihydroxybenzoate. The product can be further purified by column chromatography or

recrystallization.

NBS or Br2 Methanol
2,3-Dihydroxybenzoic Acid Mb Bromination |——#>| 5-bromo-2,3-dihydroxybenzoic acid H2504 (cat. Esterification |——®>{ Methyl 5-bromo-2,3-dihydroxybenzoate

Click to download full resolution via product page
Synthesis workflow for Methyl 5-bromo-2,3-dihydroxybenzoate.

Spectroscopic Characterization

While specific spectroscopic data for Methyl 5-bromo-2,3-dihydroxybenzoate is not readily
available in the public domain, the expected spectral characteristics can be inferred from its
structure and data from similar compounds.
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e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methoxy protons of the ester group, and the hydroxyl protons. The aromatic
protons will appear as doublets or singlets in the aromatic region (typically 6.5-8.0 ppm), with
coupling constants indicative of their substitution pattern. The methoxy protons will be a
sharp singlet around 3.8-4.0 ppm. The hydroxyl protons will appear as broad singlets, and
their chemical shift can vary depending on the solvent and concentration.

e 13C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester
(around 165-170 ppm), the aromatic carbons (in the range of 100-160 ppm), and the
methoxy carbon (around 50-55 ppm).

e Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for
the hydroxyl groups (a broad band around 3200-3600 cm™1), the carbonyl group of the ester
(a strong band around 1700-1730 cm~1), C-O stretching of the ester and phenol groups (in
the 1200-1300 cm~1 region), and C-Br stretching (in the lower frequency region).

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding
to the molecular weight of the compound (247.04 g/mol ). Due to the presence of bromine, a
characteristic isotopic pattern with two peaks of nearly equal intensity (for 7°Br and 8!Br)
separated by two mass units will be observed for the molecular ion and any bromine-
containing fragments.

Biological and Pharmaceutical Applications

Methyl 5-bromo-2,3-dihydroxybenzoate serves as a crucial building block in the synthesis of
more complex molecules with therapeutic potential.

Precursor for Salbutamol Analogs (Hydroxyalbuterol)

This compound is a key intermediate in the preparation of hydroxyalbuterol, an analog of the
well-known bronchodilator salbutamol.[2] The synthesis involves the modification of the ester
group and subsequent reactions to introduce the amino alcohol side chain characteristic of [32-
adrenergic agonists.

Chemical Modifications _

Methyl 5-bromo-2,3-dihydroxybenzoate Multi-step Synthesis | Hydroxyalbuterol (Salbutamol Analog)
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Role as a precursor for salbutamol analogs.

Intermediate for Bisubstrate Inhibitors

Methyl 5-bromo-2,3-dihydroxybenzoate is also utilized in the synthesis of bisubstrate
inhibitors.[2] These inhibitors are designed to bind to two different sites on an enzyme, often
leading to higher potency and selectivity compared to traditional single-site inhibitors. The
dihydroxybenzoate moiety can serve as a recognition element for one binding site, while the
rest of the molecule is elaborated to target a second site.

Enzyme Inhibition

Studies have shown that Methyl 5-bromo-2,3-dihydroxybenzoate exhibits low inhibitory
activity towards sn-glycerol-3-phosphate oxidase from Trypanosoma brucei brucei.[2] This
enzyme is a potential drug target for the treatment of African trypanosomiasis. While the
inhibitory activity of this specific compound is modest, it provides a scaffold for the design and
synthesis of more potent inhibitors.

Experimental Protocol for sn-glycerol-3-phosphate oxidase Inhibition Assay:

Enzyme Preparation: Recombinant or purified sn-glycerol-3-phosphate oxidase is prepared.

» Assay Buffer: A suitable buffer (e.g., phosphate buffer) at an optimal pH for enzyme activity is
used.

o Substrate and Inhibitor Preparation: Stock solutions of the substrate (sn-glycerol-3-
phosphate) and the inhibitor (Methyl 5-bromo-2,3-dihydroxybenzoate) are prepared in a
suitable solvent (e.g., DMSO).

o Assay Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor in
the assay buffer. The reaction is initiated by the addition of the substrate.

o Detection: The enzyme activity is monitored by measuring the consumption of a co-substrate
(e.g., oxygen) using an oxygen electrode or by a coupled assay that produces a colorimetric
or fluorescent signal.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b584543?utm_src=pdf-body-img
https://www.benchchem.com/product/b584543?utm_src=pdf-body
https://www.pharmaffiliates.com/en/105603-49-4-5-bromo-2-3-dihydroxybenzoic-acid-methyl-ester-pa270018271.html
https://www.benchchem.com/product/b584543?utm_src=pdf-body
https://www.pharmaffiliates.com/en/105603-49-4-5-bromo-2-3-dihydroxybenzoic-acid-methyl-ester-pa270018271.html
https://www.benchchem.com/product/b584543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

» Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration.
The ICso value (the concentration of inhibitor required to reduce enzyme activity by 50%) is
determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration and fitting the data to a suitable dose-response curve.
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Workflow for enzyme inhibition assay.

Conclusion

Methyl 5-bromo-2,3-dihydroxybenzoate is a versatile chemical intermediate with established
applications in the synthesis of pharmaceutically relevant compounds. Its utility as a precursor
for salbutamol analogs and bisubstrate inhibitors highlights its importance in drug discovery.
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While its intrinsic biological activity may be limited, its chemical structure provides a valuable
platform for the development of more potent and selective therapeutic agents. Further research
into the synthesis of novel derivatives and their biological evaluation is warranted to fully
explore the potential of this compound in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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